
1-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-(4-methoxyphenethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C19H29N3O4S and its molecular weight is 395.52. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-(4-methoxyphenethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-(4-methoxyphenethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Activities
- Urea derivatives have been studied for their potential as acetylcholinesterase inhibitors, with modifications to enhance conformational flexibility and optimize interactions with enzyme hydrophobic binding sites, suggesting applications in treating conditions like Alzheimer's disease (Vidaluc et al., 1995).
- Novel urea inhibitors targeting human and murine soluble epoxide hydrolase have demonstrated improved pharmacokinetic parameters and efficacy in reducing inflammatory pain, indicating potential for therapeutic applications in inflammation and pain management (Rose et al., 2010).
Synthesis and Characterization
- The synthesis and evaluation of diaryl ureas for their antiproliferative activity against various cancer cell lines highlight the role of these compounds in anticancer research, with certain derivatives showing potent inhibitory activity comparable to known treatments (Feng et al., 2020).
- Development of methodologies for the metalation and cleavage of highly hindered ureas has provided insights into organic synthesis techniques, potentially facilitating the synthesis of complex urea derivatives for various applications (Hassel & Seebach, 1978).
Medicinal Chemistry Applications
- The exploration of urea derivatives as new anticancer agents, with evaluation against specific cancer cell lines, demonstrates the significant role of these compounds in the development of new therapeutic agents (Feng et al., 2020).
- Synthesis and characterization of urea derivatives with potential as 5-HT2C receptor modulators indicate applications in neurological and psychiatric disorders, offering a new approach toward efficient antidepressants (Matzen et al., 2000).
Propriétés
IUPAC Name |
1-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-26-18-4-2-15(3-5-18)6-10-20-19(23)21-16-7-11-22(12-8-16)17-9-13-27(24,25)14-17/h2-5,16-17H,6-14H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZALQUSWPBLMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-(4-methoxyphenethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2523773.png)
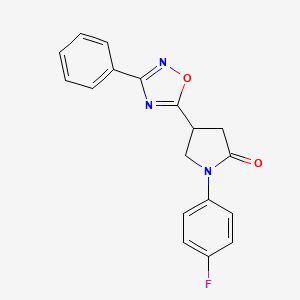
![3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2523775.png)
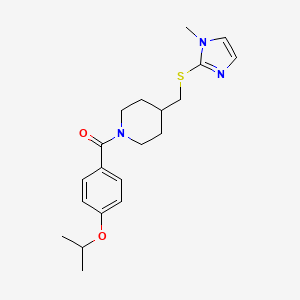
![Methyl[phenyl(pyridin-2-yl)methyl]amine](/img/structure/B2523780.png)
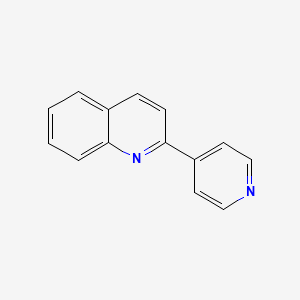
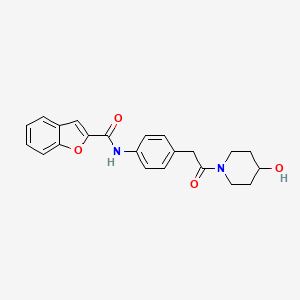

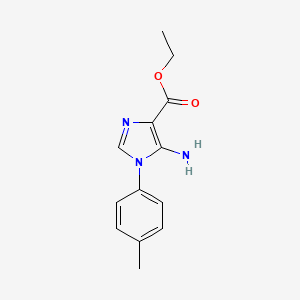

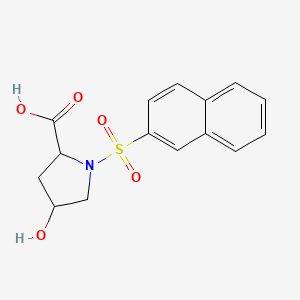
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2523793.png)
![3-(2-Amino-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2523794.png)
![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2523795.png)